molecular formula C12H14F2O3 B14044481 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one

1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one

Cat. No.: B14044481
M. Wt: 244.23 g/mol
InChI Key: LBYHIRPGKHHDKJ-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is a substituted aromatic ketone characterized by a propan-2-one backbone linked to a phenyl ring bearing difluoromethoxy (-OCF₂H) and ethoxy (-OCH₂CH₃) substituents at the 4- and 3-positions, respectively. This compound belongs to the broader class of arylpropanones, which are widely studied for their roles as intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine and ethoxy groups imparts unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-ethoxyphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O3/c1-3-16-11-7-9(6-8(2)15)4-5-10(11)17-12(13)14/h4-5,7,12H,3,6H2,1-2H3

InChI Key

LBYHIRPGKHHDKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)phenol and 3-ethoxybenzaldehyde.

    Formation of Intermediate: The phenol is first converted to its corresponding ether using an alkylating agent like ethyl bromide under basic conditions.

    Condensation Reaction: The resulting ether is then subjected to a condensation reaction with 3-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired ketone.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence metabolic pathways, signal transduction pathways, or other cellular processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one with analogous arylpropanones, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (-OCF₂H) is moderately electron-withdrawing due to the inductive effect of fluorine, which reduces electron density on the aromatic ring. This contrasts with ethoxy (-OCH₂CH₃), an electron-donating group via resonance. The combination of these groups creates a polarized aromatic system, enhancing electrophilic substitution at activated positions . Comparison to 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one (): The fluorophenyl group in this compound is purely electron-withdrawing, leading to stronger intramolecular hydrogen bonding (O–H···O=C) and stabilization of the enol tautomer. In contrast, the ethoxy group in the target compound may favor keto-enol tautomerism but with weaker hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one C₁₂H₁₄F₂O₃ 268.24* ~250 (Predicted) 1.30 (Predicted) Dual substituent effects, moderate polarity
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one C₁₁H₉F₅O₂ 268.18 249.3 (Predicted) 1.310 Strong electron-withdrawing -CF₃ group
Acetone (Propan-2-one) C₃H₆O 58.08 56 0.784 Simple aliphatic ketone
1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one C₁₅H₁₁FO₂ 258.25 N/A N/A Enol tautomer stabilization via H-bonding

*Calculated based on analogous compounds in .

  • Boiling Point : The target compound’s predicted boiling point (~250°C) is significantly higher than acetone (56°C) due to increased molecular weight and aromaticity. It is comparable to 1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one (249.3°C), highlighting the role of fluorine in enhancing intermolecular forces (e.g., dipole-dipole interactions) .
  • Density: Fluorinated compounds generally exhibit higher densities than non-fluorinated analogs. The target compound’s predicted density (1.30 g/cm³) aligns with trends observed in .

Hydrogen Bonding and Crystallography

  • The ethoxy group in the target compound may participate in weak C–H···O interactions, whereas hydroxyl-containing analogs (e.g., 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one, ) exhibit stronger O–H···O hydrogen bonds, influencing crystal packing and melting points .
  • The absence of a hydroxyl group in the target compound may result in less rigid crystal structures .

Biological Activity

The compound 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one is C13H14F2O3, with a molecular weight of approximately 256.25 g/mol. The structure features a difluoromethoxy group, an ethoxy group, and a propan-2-one moiety, which contribute to its reactivity and biological properties.

1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one exhibits various biological activities through its interaction with specific molecular targets. The difluoromethoxy group enhances hydrogen bonding capabilities, while the ethoxy group may influence lipophilicity and membrane permeability. The propan-2-one moiety can undergo nucleophilic addition reactions, which are crucial for its biological effects .

Anticancer Properties

Research indicates that this compound may possess anticancer properties , potentially through the inhibition of certain enzymes involved in cancer progression. For instance, studies have shown that similar compounds with difluoromethoxy substitutions exhibit potent inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4, which is implicated in various cancers .

Table 1: Comparison of IC50 Values for Related Compounds

CompoundIC50 (nM)Target Enzyme
Compound A28PDE4
Compound B61PDE4
1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-oneTBDTBD

Antimicrobial Activity

Preliminary studies suggest that 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one may also exhibit antimicrobial activity . The compound's ability to inhibit specific microbial enzymes could lead to alterations in cellular processes that inhibit microbial growth.

Study on PDE Inhibition

A significant study focused on the design and synthesis of phenyl alkyl ketones as PDE4 inhibitors highlighted the potential of compounds with similar structures to exhibit submicromolar IC50 values against PDE4. The introduction of difluoromethoxy groups was found to enhance potency significantly, suggesting that 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one could be a promising candidate for further development as an anti-inflammatory or anticancer agent .

In Vivo Studies

In vivo studies on related compounds indicated that those with difluoromethoxy substitutions demonstrated improved metabolic stability and bioavailability. These findings suggest that 1-(4-(Difluoromethoxy)-3-ethoxyphenyl)propan-2-one may possess favorable pharmacokinetic properties for therapeutic applications .

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